N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
“N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic compound that features a combination of phthalazinone, thiophene, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinone Moiety: Starting from phthalic anhydride, the phthalazinone core can be synthesized through a series of reactions involving hydrazine and subsequent oxidation.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via a cyclization reaction involving hydrazine and a suitable diketone.
Thiophene Incorporation: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final Coupling: The final step involves coupling the phthalazinone, pyrazole, and thiophene moieties under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand, given the presence of multiple heterocyclic rings.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be specific to the biological context.
Comparison with Similar Compounds
Similar Compounds
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in “N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” might confer unique electronic properties or biological activities compared to its analogs with phenyl or furan rings.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-16-11-5-2-1-4-10(11)14(21-22-16)9-18-17(24)13-8-12(19-20-13)15-6-3-7-25-15/h1-8H,9H2,(H,18,24)(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWCGZMCLMXIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=NNC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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